![molecular formula C16H12N4O2 B10811317 9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10811317.png)
9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
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Overview
Description
WAY-234636 is a chemical compound known for its role in inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid, thereby reversing the epigenetic silencing of genes. It is also recognized as an androgen receptor modulator and an activator of P-glycoprotein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-234636 involves the formation of a 9H-imidazo[1,2-a]benzimidazole core structure. The key steps include:
Formation of the imidazo[1,2-a]benzimidazole core: This is typically achieved through a cyclization reaction involving a benzimidazole derivative and an appropriate aldehyde or ketone.
Nitration: Introduction of a nitro group at the para position of the phenyl ring.
Methylation: Addition of a methyl group to the imidazo[1,2-a]benzimidazole core.
Industrial Production Methods
Industrial production of WAY-234636 would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
WAY-234636 undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that 9-methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has demonstrated potential in cancer research, particularly through mechanisms that involve inhibiting specific enzymes related to tumor growth.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step procedures starting from o-phenylenediamine. Various synthetic routes allow for the modification of functional groups to enhance biological activity or alter physical properties .
Example Synthesis Route:
- Starting Material : o-phenylenediamine
- Reagents : Various electrophiles and nucleophiles to introduce substituents.
- Final Product : Purification through crystallization or chromatography.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- Inhibition of α-glucosidase :
- Anticancer Activity :
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
The following table summarizes notable compounds related to this compound and their respective activities:
Compound Name | Structure | Notable Activities |
---|---|---|
2-(4-Nitrophenyl)benzimidazole | Structure | Antimicrobial activity |
9-Methyl-1H-benzimidazole | Structure | Anticancer properties |
5-Nitro-1H-benzimidazole | Structure | Antifungal activity |
Mechanism of Action
WAY-234636 exerts its effects by inhibiting the interaction of methyl-binding proteins with methylated genomic deoxyribonucleic acid. This leads to the reversal of epigenetic silencing of genes. Additionally, it modulates androgen receptor activity and activates P-glycoprotein, which plays a role in drug transport and resistance .
Comparison with Similar Compounds
Similar Compounds
WAY-200070: Another androgen receptor modulator with similar properties.
WAY-600: Known for its role in inhibiting methyl-binding proteins.
Uniqueness
WAY-234636 is unique due to its dual role as an androgen receptor modulator and an activator of P-glycoprotein, along with its ability to reverse epigenetic silencing of genes .
Biological Activity
9-Methyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is a complex organic compound belonging to the imidazo[1,2-a]benzimidazole class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. The unique structure of this compound, characterized by a methyl group at the 9-position and a nitrophenyl substituent at the 2-position, contributes to its biological efficacy.
- Molecular Formula : C16H12N4O2
- Molecular Weight : 292.292 g/mol
- CAS Number : [Not specified in the provided data]
Research indicates that this compound exhibits biological activity through various mechanisms:
- Enzyme Inhibition : It has shown promising results in inhibiting α-glucosidase, which plays a critical role in carbohydrate metabolism and is relevant for managing diabetes by delaying carbohydrate absorption in the intestine.
- Receptor Interactions : Docking studies suggest that this compound can fit into enzyme active sites, indicating potential modes of inhibition that could be exploited for therapeutic purposes.
Biological Activities
The compound has been investigated for several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]benzimidazoles possess significant antimicrobial properties. For instance, compounds similar to this compound have been noted for their ability to inhibit bacterial growth effectively.
Anticancer Properties
The imidazo[1,2-a]benzimidazole framework is associated with anticancer activities. Research suggests that compounds within this class can inhibit various cancer cell lines by interfering with key cellular processes involved in proliferation and survival.
Anti-inflammatory Effects
Compounds related to this compound have also been studied for their anti-inflammatory properties. They may inhibit inflammatory mediators and pathways, contributing to their therapeutic potential in conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of both a methyl and a nitrophenyl substituent enhances its biological activity compared to simpler derivatives lacking such substituents.
Compound Name | Structure | Notable Activities |
---|---|---|
2-(4-Nitrophenyl)benzimidazole | Structure | Antimicrobial activity |
9-Methyl-1H-benzimidazole | Structure | Anticancer properties |
5-Nitro-1H-benzimidazole | Structure | Antifungal activity |
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- Antidiabetic Activity : A study demonstrated that derivatives of imidazo[1,2-a]benzimidazoles could significantly inhibit α-glucosidase activity, suggesting their potential use as antidiabetic agents by controlling postprandial blood glucose levels.
- Anticancer Mechanisms : In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.
- Inflammation Models : Animal models of inflammation have indicated that compounds based on the imidazo[1,2-a]benzimidazole scaffold can reduce inflammation markers significantly.
Properties
Molecular Formula |
C16H12N4O2 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C16H12N4O2/c1-18-14-4-2-3-5-15(14)19-10-13(17-16(18)19)11-6-8-12(9-7-11)20(21)22/h2-10H,1H3 |
InChI Key |
IBVRCTVMEOHDDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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